Intracellular Anti-TB Potency in Macrophages: Range Defined by Structurally Adjacent ITA Analogs
No direct intracellular potency data are available for N-(4-methoxyphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide. However, a panel of nine structurally related imidazo[2,1-b]thiazole-5-carboxamides (ITAs) with diverse N-aryl and C6 substituents exhibited intracellular macrophage MICs spanning 0.0625–2.5 µM against M. tuberculosis, with five analogs achieving sub-micromolar potency [1]. The presence of an electron-donating 4-methoxyphenyl group at the carboxamide nitrogen in the target compound suggests it may fall within this range, but its exact potency remains uncharacterized. Procurement for anti-TB research should therefore be paired with independent MIC determination; known active ITAs such as ND-11543 (MIC 0.0625 µM) provide a high-potency benchmark for the chemotype [1].
| Evidence Dimension | Intracellular macrophage anti-TB potency (MIC) |
|---|---|
| Target Compound Data | Not determined (structurally similar to tested ITAs) |
| Comparator Or Baseline | ND-11543 (ITA lead): MIC 0.0625 μM; ITA panel range: 0.0625–2.5 μM |
| Quantified Difference | Target compound potency unknown; class range spans ~40-fold variation |
| Conditions | M. tuberculosis-infected murine J774A.1 macrophage model, 5 days incubation |
Why This Matters
This establishes the potency ceiling for the chemotype and warns that even closely related ITAs diverge dramatically; direct MIC measurement for the specific compound is essential before committing to large-scale procurement for TB programs.
- [1] Park, Y. et al. (2021) 'Imidazo[2,1-b]thiazole-5-carboxamides as novel anti-tuberculosis agents targeting QcrB', PLOS ONE, 16(2), e0247224. View Source
